1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1403890 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular and Electronic Properties Analysis
The study of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which share structural similarities with the specified triazole, focused on their molecular, electronic, nonlinear optical properties, and spectroscopic properties through experimental and theoretical DFT calculations. These investigations provide insights into the electronic properties, including ionization potential, electron affinity, energy gap, and more, derived from HOMO and LUMO energies, crucial for understanding the compound's reactivity and potential applications in materials science and pharmacology (Beytur & Avinca, 2021).
Antimicrobial Applications
Research on 1,4-disubstituted 1,2,3-triazole derivatives, including structures akin to the specified triazole, demonstrated moderate to good antimicrobial activities against various Gram-positive, Gram-negative bacterial strains, and fungal strains. These findings suggest potential applications of such triazole derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Molecular Interaction Studies
The synthesis and analysis of triazole derivatives, including those with chlorobenzyl and methylbenzyl groups, have facilitated detailed molecular interaction studies. These studies, including Hirshfeld surface analysis and DFT calculations, explored the π-hole tetrel bonding interactions, contributing to the understanding of molecular assemblies and the design of molecular materials with specific properties (Ahmed et al., 2020).
Synthesis and Characterization
The synthesis of compounds structurally related to the specified triazole has been explored, with detailed characterization including NMR and mass spectrometry. These studies lay the groundwork for further exploration of the compound's chemical behavior and potential applications in pharmaceuticals and chemical biology (Kan, 2015).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(4-ethylphenyl)methyl]-N-methyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-3-15-4-6-16(7-5-15)12-24(2)20(26)19-14-25(23-22-19)13-17-8-10-18(21)11-9-17/h4-11,14H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHXKSYTISDNPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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